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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the process-related
impurities of Sofosbuvir, a direct-acting antiviral medication pivotal in the treatment of Hepatitis
C. This document delves into the identification, synthesis, and characterization of these
impurities, offering detailed experimental protocols and summarizing critical quantitative data.
The formation pathways of key impurities are also visualized to provide a clear understanding
of their origins during the manufacturing and storage of Sofosbuuvir.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent
RNA polymerase, essential for viral replication.[1] Its chemical name is Isopropyl (2S)-2-
[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-
yllmethoxy-phenoxy-phosphoryllamino]propanoate. The control of impurities in the final drug
substance is a critical aspect of pharmaceutical development and manufacturing, ensuring the
safety and efficacy of the medication. Impurities in Sofosbuvir can be broadly categorized into
process-related impurities, degradation products, and residual solvents.[2][3]

Process-related impurities are substances that are formed during the synthesis of the drug
substance. These can include unreacted starting materials, intermediates, by-products, and
diastereomers. Degradation products, on the other hand, are formed by the chemical
breakdown of the drug substance over time or under stress conditions such as exposure to
acid, base, light, heat, or oxidizing agents.
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Known Process-Related and Degradation Impurities

Several process-related and degradation impurities of Sofosbuvir have been identified and
characterized in the literature. These are often monitored and controlled according to the
guidelines set by the International Council for Harmonisation (ICH).[3] A list of some of the
known impurities is provided in the table below.

Impurity Molecular Weight (
- Molecular Formula Type
Namel/ldentifier g/mol)

Sofosbuvir Impurity C

) C22H29FN309P 529.45 Process-Related

(Diastereomer)

(R)-...-phenyl ) )
C16H18FN20sP 416.08 Degradation (Acid)

hydrogen phosphate

(S)-isopropy! 2-

((R)-...phosphorylamin  C16H25FN3O9P 453.13 Degradation (Base)

o)propanoate

(8)-2-

((R)-...phosphorylamin ~ C13H19FN3O9P 411.08 Degradation (Base)

o)propanoic acid

Oxidative Degradation Degradation
C22H27FN309P 527.15 o

Product (Oxidative)

Sofosbuvir Nucleoside
C10H13FN20s 260.22 Process-Related

Derivative

Formation Pathways of Key Impurities

The formation of impurities is a critical consideration in the synthesis and storage of Sofosbuvir.
Understanding these pathways is essential for developing control strategies to minimize their
levels in the final drug product.

Formation of Diastereomeric Impurities

The synthesis of Sofosbuvir involves the formation of a phosphoramidate linkage, which
introduces a chiral phosphorus center. This can lead to the formation of diastereomers, with the
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desired (Sp)-isomer being the active drug and the (Rp)-isomer being an impurity.[4] The ratio of
these diastereomers can be influenced by the choice of reagents and reaction conditions.

Nucleoside Intermediate Phosphorochloridate Reagent

y y

Coupling Reaction

y

[Sofosbuvir (Sp-isomerD Giastereomeric Impurity (Rp-isomera
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Fig. 1: Formation of Diastereomeric Impurities

Formation of Degradation Products under Stress
Conditions

Forced degradation studies are performed to understand the stability of a drug substance and
to identify potential degradation products. Sofosbuvir has been shown to degrade under acidic,
basic, and oxidative conditions.[2][4]

Under acidic conditions, hydrolysis of the phosphoramidate and isopropyl ester moieties can
occur.[4] In basic conditions, the phosphoramidate linkage is also susceptible to cleavage.[4]
Oxidative degradation can lead to the formation of N-oxides or other oxidation products.[2]
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Fig. 2: Degradation Pathways of Sofosbuvir

Quantitative Data and Acceptance Criteria

The levels of impurities in Sofosbuvir are controlled within strict limits as per regulatory
guidelines. The following table summarizes some of the reported quantitative data for the
analysis of Sofosbuvir and its impurities.

. Phosphoryl
Parameter Sofosbuvir ] Reference
Impurity

Linearity Range

160-480 10-30 [5]
(Hg/mL)
LOD (%) 0.01 0.03 [5]
LOQ (%) 0.50 1.50 [5]

According to ICH Q3A(R2) guidelines, the threshold for reporting impurities is typically 0.05%,
and the identification threshold is 0.10% for a maximum daily dose of >1g. Qualification of
impurities is required if they are present at levels higher than 0.15%.
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Experimental Protocols
Synthesis of a Sofosbuvir Impurity

The following is a general procedure for the synthesis of a Sofosbuvir impurity, as described in
a patent.[6] This protocol is for illustrative purposes and should be adapted and optimized for
specific impurity synthesis.

Materials:
e [ntermediate |

Toluene

Triethylamine

Dichloromethane

Methanol

Procedure:

Dissolve Intermediate | in toluene.

Add triethylamine and react at 25°C for 12 hours.

After the reaction is complete, concentrate the reaction liquid.

Purify the crude product by column chromatography using a dichloromethane and methanol
system to obtain the desired impurity.

Analytical Method for Impurity Profiling

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is
crucial for the detection and quantification of Sofosbuvir and its impurities.[5]

Chromatographic Conditions:

e Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 ym
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Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.

Flow Rate: 1.0 mL/min

Detection: UV at 260 nm

Injection Volume: 10 pL

Column Temperature: Ambient

Sample Preparation (for Tablets):

Weigh and finely powder a sufficient number of tablets.

Accurately weigh a portion of the powder equivalent to a specific amount of Sofosbuvir and
transfer it to a volumetric flask.

Add a suitable diluent (e.g., the mobile phase), sonicate to dissolve, and dilute to volume.

Filter the solution through a 0.45 um filter before injection.
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Fig. 3: Analytical Workflow for Impurity Profiling

Genotoxicity Assessment

The genotoxic potential of impurities is a major safety concern. Studies have been conducted
to evaluate the genotoxicity of Sofosbuvir. The available data suggests that Sofosbuvir is not
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genotoxic. However, any new or uncharacterized impurity should be assessed for its potential
genotoxicity.

Conclusion

The control of process-related impurities is a critical aspect of ensuring the quality, safety, and
efficacy of Sofosbuvir. This technical guide has provided a comprehensive overview of the
known impurities, their formation pathways, and the analytical methods for their control. A
thorough understanding of these aspects is essential for researchers, scientists, and drug
development professionals involved in the lifecycle of this important antiviral medication. The
provided experimental protocols and data serve as a valuable resource for the development
and validation of robust manufacturing processes and analytical control strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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